molecular formula C8H12N2O3 B13255319 2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic acid

2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic acid

Cat. No.: B13255319
M. Wt: 184.19 g/mol
InChI Key: QQTUKIOOHNNDIX-UHFFFAOYSA-N
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Description

2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic acid is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic acid typically involves the cyclization of amidoximes with organic nitriles. One common method includes the use of tert-butylamidoxime and 4-aminobenzonitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in dimethylformamide (DMF) to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow synthesis and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides and esters, providing higher hydrolytic and metabolic stability . This interaction can inhibit enzyme activity or modulate receptor functions, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazoles, it offers a balance of stability and reactivity, making it suitable for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

2-(3-butyl-1,2,4-oxadiazol-5-yl)acetic acid

InChI

InChI=1S/C8H12N2O3/c1-2-3-4-6-9-7(13-10-6)5-8(11)12/h2-5H2,1H3,(H,11,12)

InChI Key

QQTUKIOOHNNDIX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NOC(=N1)CC(=O)O

Origin of Product

United States

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